molecular formula C7H9ClN4 B3022065 [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine CAS No. 35053-55-5

[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine

Cat. No. B3022065
CAS RN: 35053-55-5
M. Wt: 184.62 g/mol
InChI Key: PXNSZQOCCRKKAQ-UHFFFAOYSA-N
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Description

“[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine” is a research chemical with the CAS number 35053-55-5 . It has a molecular weight of 184.63 and a molecular formula of C7H9ClN4 .


Molecular Structure Analysis

The molecular structure of “[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine” includes a pyridazinyl ring with a chlorine atom at the 6 position and an azavinyl group at the 2 position . The compound also contains two dimethylamine groups .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Cycloaddition Reactions and Derivatives : This compound, as a 6-(azavinyl)pyrimidinedione derivative, undergoes cycloaddition reactions with electron-deficient olefins. These reactions result in the formation of pyrido[2,3-d]pyrimidines and quinazolines after elimination of dimethylamine and oxidative aromatization. Such reactions showcase the compound's versatility in forming complex heterocyclic structures (Walsh & Wamhoff, 1989).

  • Crystal Structure Analysis : The crystal structures of this compound and its inclusion compound with water have been investigated. The structures are characterized by hydrogen bonds between hydrazine and carbonyl groups, forming dimers. Such structural analysis aids in understanding the physical and chemical properties of this compound (Katrusiak & Katrusiak, 1996).

Applications in Herbicide Development

  • Herbicidal Activity : Pyridazinone derivatives, closely related to the compound , have been studied for their inhibitory effects on photosynthesis in plants. They serve as a basis for developing herbicides with specific biological properties, such as resistance to metabolic detoxification in plants (Hilton et al., 1969).

Reactions with Vilsmeier Reagent

  • Reactions with Vilsmeier Reagent : The reactions of this compound with dimethylformamide/phosphorus oxychloride have been studied, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives. This indicates the potential for synthesizing a range of organic compounds (Katrusiak et al., 1994).

properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-12(2)5-9-7-4-3-6(8)10-11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNSZQOCCRKKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425481
Record name [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine

CAS RN

188861-58-7
Record name [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-chloropyridazine (1.3 g, 10 mmol) and dimethylformamide dimethylacetal (1.35 ml, 10.2 mmol) was heated at reflux for 2 h and concentrated under vacuum to afford a brown solid. After recrystallization with EtOAc, 1.5 g of N′-(6-Chloro-pyridazin-3-yl)-N,N-dimethyl-formamidine was obtained in 81% yield.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine
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[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine

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